molecular formula C₁₃H₁₆N₂O₂ B1141963 Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate CAS No. 152628-00-7

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate

Cat. No. B1141963
M. Wt: 232.28
InChI Key:
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Description

"Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate" is a benzimidazole derivative. Benzimidazoles are a class of compounds with diverse applications, often studied for their chemical and biological properties.

Synthesis Analysis

This compound can be synthesized through various chemical reactions, involving the condensation of different precursors. For example, a study by Richter et al. (2023) discusses the synthesis of a similar compound as a side product in the creation of an antitubercular agent (Richter et al., 2023).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is often determined using techniques like X-ray crystallography and DFT (Density Functional Theory) studies. For example, Ünver et al. (2009) used X-ray crystallography and DFT calculations to determine the structure of a similar benzimidazole compound (Ünver et al., 2009).

Chemical Reactions and Properties

Benzimidazole derivatives are known for their reactivity and can participate in various chemical reactions. For instance, Katikireddy et al. (2019) synthesized derivatives of benzimidazole for biological evaluations (Katikireddy et al., 2019).

Physical Properties Analysis

Physical properties like melting points, solubility, and crystal structure are crucial for understanding the applications of these compounds. The study by Jin et al. (2015) illustrates the importance of noncovalent bonding in the crystal structures of imidazole/benzimidazole salts (Jin et al., 2015).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and functional group behavior are essential for applications in various fields. Shi et al. (2015) discuss the synthesis of imidazole-based frameworks with potential applications in chemical sensing (Shi et al., 2015).

Scientific Research Applications

  • Chemical Structure Analysis :A study by Richter et al. (2023) focused on the crystal and molecular structures of a closely related compound, highlighting its relevance in the synthesis of antitubercular agents. This research underscores the significance of structural analysis in developing pharmaceuticals (Richter et al., 2023).

  • Biological Activities :Katikireddy et al. (2019) synthesized derivatives of the compound and evaluated them for antioxidant, anti-inflammatory, and analgesic activities. Their findings revealed effective anti-inflammatory and analgesic properties in certain derivatives, supported by molecular docking studies (Katikireddy et al., 2019).

  • Corrosion Inhibition :Research by Ammal et al. (2018) on 1,3,4-oxadiazole derivatives, which include a structurally similar compound, showed significant corrosion inhibition properties for mild steel in sulfuric acid. This suggests potential applications in industrial corrosion protection (Ammal et al., 2018).

  • Synthesis of Anticancer Agents :A study by Katikireddy et al. (2021) involved the synthesis of triazole derivatives bearing the benzimidazole moiety, showing potential antioxidant and anti-inflammatory activities. Their research could lead to the development of new anticancer drugs (Katikireddy et al., 2021).

  • Antimicrobial Activities :Anisetti et al. (2017) synthesized novel benzo[d]imidazolyl tetrahydropyridine carboxylates, exhibiting significant antimicrobial activities, highlighting the compound's potential in developing new antimicrobial agents (Anisetti et al., 2017).

  • Rapid Synthesis Techniques :Jagadeesha et al. (2023) developed a novel microwave-assisted protocol for the rapid synthesis of benzimidazole derivatives, indicating the efficiency and potential of such methods in drug development (Jagadeesha et al., 2023).

Safety And Hazards

While specific safety and hazard information for “Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate” is not detailed in the search results, it is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure . Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

methyl 7-methyl-2-propyl-3H-benzimidazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-4-5-11-14-10-7-9(13(16)17-3)6-8(2)12(10)15-11/h6-7H,4-5H2,1-3H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFDQXCQBZEOGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(N1)C=C(C=C2C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-methyl-2-propyl-1H-benzo[d]imidazole-5-carboxylate

Synthesis routes and methods I

Procedure details

7-Methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid (30.0 g, 137 mmol) was dissolved in MeOH (550 mL) and added to a round bottom flask, followed by the addition of 20 mL of a hydrogen chloride solution (30:70, conc. HCl:water). The mixture was refluxed for 12 hours then concentrated under reduced pressure to afford the title compound as a yellow solid (31.8 g, 137 mmol). MS m/z: [M+H+] calcd for C13H16N2O2, 233.12. found 233.2.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
550 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sulfuric acid (12 mL, 0.22 mol) was added to 7-methyl-2-propyl-3H-benzoimidazole-5-carboxylic acid (30 g, 136 mmol) dissolved in MeOH (670 mL, 16 mol). The mixture was refluxed for 36 hours and concentrated in vacuo. The recovered material was dissolved in 500 mL EtOAc and washed with a saturated NaHCO3 solution. The organic layer was dried over MgSO4 and concentrated to provide Intermediate (7a) as a brown solid (29.1 g). MS m/z: [M+H+] calcd for C13H16N2O2, 233.1. found 233.2.
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
670 mL
Type
reactant
Reaction Step Two

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